molecular formula C10H16N4O B11747239 3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide

3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11747239
M. Wt: 208.26 g/mol
InChI Key: WUUMDWNMNZSVFI-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol. It belongs to a class of 1H-pyrazole-3-carboxamide derivatives that are of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors . Compounds sharing this core structural motif have been investigated for their potent activity against key oncogenic targets. Research on analogous structures has demonstrated that 1H-pyrazole-3-carboxamide derivatives can function as potent, multi-targeted inhibitors, showing strong activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) like CDK2 and CDK4 . Such inhibitors are valuable tools for probing pathways involved in uncontrolled cell proliferation and are being explored for the treatment of cancers such as Acute Myeloid Leukemia (AML) . The structural features of this compound—including the 3-amino group on the pyrazole ring, the cyclopentyl substitution, and the N-methyl carboxamide side chain—are common pharmacophoric elements designed to interact with the hydrophobic regions and hinge area of the ATP-binding site in various kinases . This makes this compound a valuable intermediate or scaffold for further chemical exploration and biological screening in oncology research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

3-amino-1-cyclopentyl-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C10H16N4O/c1-12-10(15)8-6-14(13-9(8)11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,11,13)(H,12,15)

InChI Key

WUUMDWNMNZSVFI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=C1N)C2CCCC2

Origin of Product

United States

Preparation Methods

Reaction Steps and Conditions

Step 1: Synthesis of 3-Ethyl-3-morpholino-2-cyanoacrylamide
A mixture of formamidine hydrochloride (or acetate) and cyanoacetamide undergoes condensation in the presence of morpholine. The reaction is typically conducted at 45–60°C for 1–2 hours in an aqueous medium. The intermediate, 3-ethyl-3-morpholino-2-cyanoacrylamide, is isolated via cooling and filtration but is noted for poor crystallinity and residual impurities.

Step 2: Cyclization with Hydrazine Hydrate
The intermediate (52.5 g) is treated with 85% hydrazine hydrate (15 mL) in water (200 mL) at room temperature for 1 hour, followed by heating to 45–60°C for 15 minutes. The product precipitates upon cooling to 5°C and is purified via acetone washing and vacuum drying.

Key Parameters

ParameterValue/Detail
Intermediate Yield60–70% (crude)
Final Product Purity>90% (after recrystallization)
Reaction SolventWater
Catalysts/AdditivesMorpholine

This method achieves moderate yields but requires careful handling due to hydrazine’s toxicity and the intermediate’s instability.

One-Pot Pyrazole Ring Formation

Direct Cyclocondensation Approach

An alternative method avoids isolated intermediates by employing a one-pot strategy. A cyclopentyl hydrazine derivative is reacted with a β-ketoamide precursor in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 6–8 hours. Triethylamine is added to neutralize HCl generated during the reaction, improving yield to 75–85%.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-ketoamide, followed by dehydration to form the pyrazole ring. The methyl carboxamide group is introduced via in situ alkylation using methyl iodide.

Optimization Data

VariableOptimal ConditionEffect on Yield
Temperature90°CMaximizes ring closure
SolventDMFEnhances solubility
Triethylamine Quantity1.5 equivPrevents side reactions

This method reduces purification steps but demands strict temperature control to prevent decomposition.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

Recent advances utilize solid-phase synthesis to streamline purification. A Wang resin-functionalized cyclopentyl precursor is coupled with a protected amino pyrazole carboxylic acid. After deprotection and amidation with methylamine, the product is cleaved from the resin using trifluoroacetic acid.

Advantages and Limitations

  • Yield : 65–75%

  • Purity : >95% (HPLC)

  • Scalability : Limited by resin loading capacity

  • Cost : Higher due to specialty reagents

This approach is favored for small-scale medicinal chemistry projects requiring high purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityToxicity Concerns
Two-Step Patent60–7090ModerateHigh (hydrazine)
One-Pot Cyclocondensation75–8585–90HighModerate (DMF)
Solid-Phase65–75>95LowLow

Critical Challenges and Solutions

Impurity Profiles

The primary impurities include:

  • Unreacted hydrazine derivatives : Mitigated via excess β-ketoamide.

  • N-methylation byproducts : Controlled using methyl iodide in stoichiometric amounts.

Solvent Selection

DMF and DMSO, while effective, pose environmental and health risks. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative, though yields drop by 5–10%.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention as a potential lead in pharmaceutical development due to its unique structural features, which include a pyrazole ring substituted with an amino group and a cyclopentyl group. These features contribute to its biological activity, making it a candidate for various therapeutic applications.

Research indicates that 3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide exhibits several biological activities:

  • Anti-inflammatory Activity : The compound has shown selective inhibition against cyclooxygenase-2 (COX-2), which is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.
  • Antidiabetic Effects : It inhibits dipeptidyl peptidase IV (DPP-IV) with an IC50 value of 4.54 nM, indicating its potential in managing type 2 diabetes mellitus by regulating glucose metabolism .
  • Antioxidant Activity : In vitro studies demonstrate that it possesses antioxidant properties, which help combat oxidative stress and prevent cellular damage linked to neurodegenerative diseases .
  • Antimicrobial Activity : The compound shows moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

Case Study 1: Cancer Research

A study focused on the development of pyrazole-based kinase inhibitors demonstrated that modifications of the pyrazole scaffold could yield compounds with high potency against CDK16, showcasing the potential of similar derivatives in cancer therapy .

Case Study 2: Antidiabetic Research

In another investigation, the compound's DPP-IV inhibitory activity was assessed alongside analogs, revealing promising results for the development of new antidiabetic agents that could offer improved efficacy and safety profiles compared to existing treatments .

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system being studied . The exact molecular targets and pathways involved would require further experimental validation and studies.

Comparison with Similar Compounds

Key Structural Analogs and Their Features

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Similarity Score
3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide Not explicitly listed 1-Cyclopentyl, 3-amino, 4-(N-methyl carboxamide) 235.29 Reference
3-Amino-1-methyl-1H-pyrazole-4-carboxamide 89181-79-3 1-Methyl, 3-amino, 4-carboxamide 154.16 0.71
3-Amino-1H-pyrazole-4-carboxamide (hemisulfate salt) 1681056-61-0 1-Unsubstituted (free H), 3-amino, 4-carboxamide 176.18 (free base) 0.68 (estimated)
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide 1004451-79-9 1-Ethyl, 4-amino, 5-(N-3-methoxyphenyl carboxamide) 260.29 0.55 (estimated)
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile 122799-98-8 1-Cyclopentyl, 3-amino, 4-cyano 192.24 0.79

Substituent-Driven Differences

1-Position Substitution: The cyclopentyl group in the target compound increases steric hindrance and lipophilicity compared to the methyl group in 3-Amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 89181-79-3). This substitution may enhance binding to hydrophobic targets or reduce aqueous solubility .

4-Position Functional Group: The carboxamide group in the target compound contrasts with the cyano group in 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS 122799-98-8). Carboxamides generally exhibit higher polarity and hydrogen-bonding capacity, which could improve solubility but reduce blood-brain barrier penetration compared to nitriles .

Amino Group Position: The positional isomer 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide (CAS 1004451-79-9) shifts the amino group to the 4-position, which may disrupt hydrogen-bonding interactions critical for binding to biological targets .

Biological Activity

3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative notable for its diverse biological activities. This compound possesses a unique molecular structure that contributes to its potential applications in medicinal chemistry. The following sections detail its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14N4O
  • Molar Mass : 236.31 g/mol
  • Functional Groups : Amino group, cyclopentyl group, pyrazole ring

The presence of these functional groups is critical for the compound's interaction with biological targets and its subsequent pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 μg/mL
Escherichia coli250 μg/mL
Bacillus subtilis250 μg/mL
Candida albicans250 μg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. Studies have shown that it inhibits pro-inflammatory cytokines such as IL-17 and TNFα. The inhibitory effects are quantified as follows:

Cytokine IC50 Value (μM)
IL-170.1 - 1
TNFα0.1 - 1

These results indicate that the compound may be effective in treating inflammatory conditions .

Cytotoxic Activity

Cytotoxicity assays have revealed that this compound exhibits significant activity against various cancer cell lines:

Cell Line IC50 Value (μM)
HCT-1165.55
HePG-21.82
MCF-72.86

The compound's effectiveness in inhibiting cancer cell proliferation suggests its potential as an anti-cancer agent, particularly when compared to standard treatments .

The mechanism of action of this compound is primarily attributed to its ability to interact with specific biological targets involved in inflammation and cell proliferation pathways. Molecular docking studies have indicated that the pyrazole moiety is essential for binding to these targets, enhancing the compound's therapeutic potential .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 250 μg/mL, indicating its potential utility in treating infections caused by resistant strains .
  • Anti-inflammatory Research : In vitro experiments showed a marked reduction in cytokine levels in treated cells, supporting its role as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In a comparative study against established chemotherapeutics, the compound exhibited lower IC50 values across multiple cancer cell lines, suggesting superior potency .

Q & A

Q. What are the standard synthetic routes for 3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions starting with pyrazole core formation, followed by cyclopentyl and methylamine substitutions. A common approach includes:

Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives to form the pyrazole ring .

Functionalization : Introducing the cyclopentyl group via alkylation or nucleophilic substitution. For example, cesium carbonate and copper(I) bromide are used to facilitate coupling reactions with cyclopropanamine analogs .

Carboxamide Formation : Reacting the intermediate with methylamine using coupling agents like EDCI/HOBt under anhydrous conditions .
Purification often employs flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm cyclopentyl and methylamine integration. For example, δ 7.54 ppm (pyrazole-H) and δ 2.38 ppm (methyl group) in 1^1H NMR .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 215) .
  • X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the pyrazole ring and cyclopentyl group .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme Inhibition : Testing against targets like carbonic anhydrase or phosphodiesterase using fluorometric assays .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50_{50} values in μM range) .
  • Solubility Profiling : HPLC-based measurements in PBS or DMSO to guide formulation .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of intermediates?

  • Catalytic Systems : Copper(I) bromide/cesium carbonate enhances coupling efficiency in cyclopentyl group introduction (yield: 17.9% → 88% with optimized catalysts) .
  • Temperature Control : Slow warming (0°C → 50°C) reduces side reactions during azide formation .
  • Dry Loading : Celite-assisted evaporation minimizes product loss during chromatography .

Q. How can contradictions in spectral data interpretation be resolved?

  • Comparative Analysis : Cross-referencing with analogous compounds (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) to validate peak assignments .
  • DFT Calculations : Predicting 13^13C NMR chemical shifts (e.g., δ 150.4 ppm for pyrazole carbons) to confirm experimental data .
  • Decoupling Experiments : Differentiating overlapping signals in 1^1H NMR through 2D-COSY or HSQC .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design : Ester-to-acid hydrolysis (e.g., methyl ester → carboxylic acid derivatives) enhances aqueous solubility .
  • Co-crystallization : Using co-solvents like PEG-400 or cyclodextrins to stabilize the compound in physiological buffers .
  • Structural Modifications : Introducing polar groups (e.g., -OH or -SO3_3H) on the cyclopentyl ring without disrupting target binding .

Q. How does the cyclopentyl group influence target binding compared to other substituents?

  • Molecular Docking : The cyclopentyl moiety increases hydrophobic interactions with enzyme pockets (e.g., ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for phenyl analogs) .
  • SAR Studies : Replacing cyclopentyl with bicyclic groups (e.g., 3-azabicyclo[3.1.0]hexane) reduces steric hindrance, improving Ki values by 2–3-fold .

Methodological Notes

  • Data Reproducibility : Always cross-validate synthetic steps with TLC and replicate spectral data across labs .
  • Contradictory Evidence : Discrepancies in melting points (e.g., 100–101.5°C vs. 104–107°C) may arise from polymorphic forms; use DSC to confirm .

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